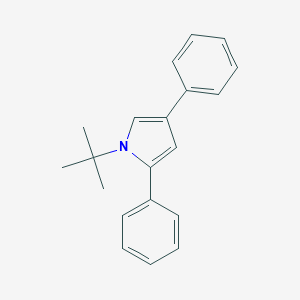
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane
描述
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane, also known as O-Ethyl O-(2,4-dichlorophenyl)-S-ethylmercaptophosphorothioate, is a chemical compound commonly used in scientific research. This compound is classified as an organophosphate insecticide and is known for its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system.
作用机制
The mechanism of action of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can cause an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system.
生化和生理效应
The biochemical and physiological effects of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane are primarily related to its ability to inhibit acetylcholinesterase. This can lead to a range of effects, including muscle weakness, respiratory distress, and seizures. In addition, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been shown to have toxic effects on the liver and kidneys.
实验室实验的优点和局限性
One advantage of using Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful for studying the role of this enzyme in the nervous system. However, one limitation is the potential for toxicity, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of research is the development of new therapies for neurological disorders that target acetylcholinesterase. Finally, there is a need for further research into the toxicity of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane and its potential impact on human health and the environment.
合成方法
The synthesis of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with ethylmercaptan to produce Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate. The final step involves the reaction of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate with phosphorus pentasulfide to form Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane.
科学研究应用
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been widely used in scientific research as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in the transmission of nerve impulses and the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can disrupt nerve impulse transmission and cause a range of physiological and biochemical effects.
属性
IUPAC Name |
chloro-(2,4-dichlorophenoxy)-ethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3O2PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBRYBCEAMJKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OC1=C(C=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3O2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939722 | |
| Record name | O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane | |
CAS RN |
18351-18-3 | |
| Record name | Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018351183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





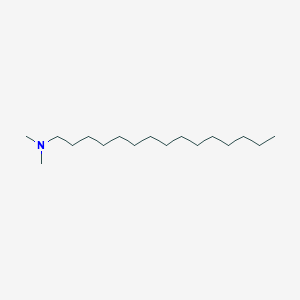
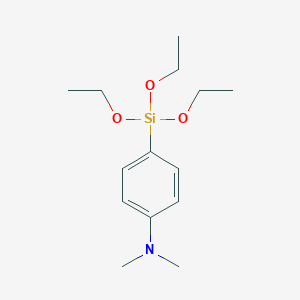
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)

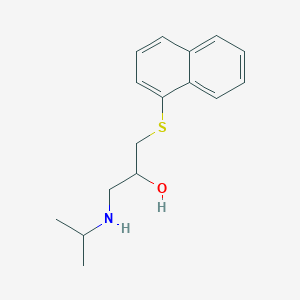
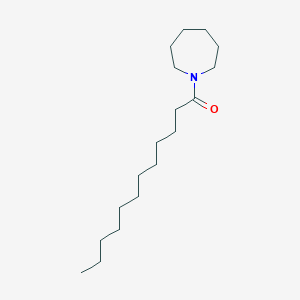

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

